molecular formula C15H19N3O2 B2992270 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 857494-19-0

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2992270
CAS No.: 857494-19-0
M. Wt: 273.336
InChI Key: WBNDFEDHENZPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound features a pyrrolidine-2,5-dione core, which is a five-membered lactam ring, and a benzylpiperazine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the benzylpiperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a diacid chloride can yield the pyrrolidine-2,5-dione ring, which can then be further functionalized to introduce the benzylpiperazine moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

3-(4-Benzylpiperazin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

  • 3-(4-Benzylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione
  • 3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, which can lead to variations in their biological activity and applications. The unique combination of the benzylpiperazine moiety with the pyrrolidine-2,5-dione core in this compound makes it particularly valuable for specific research purposes .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-10-13(15(20)16-14)18-8-6-17(7-9-18)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNDFEDHENZPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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